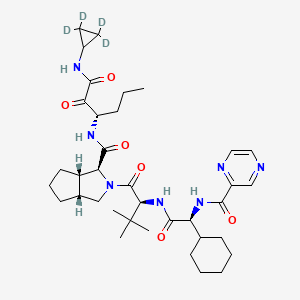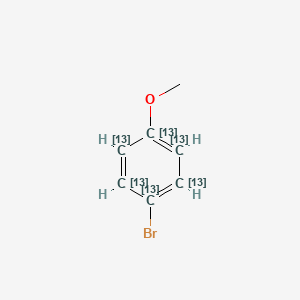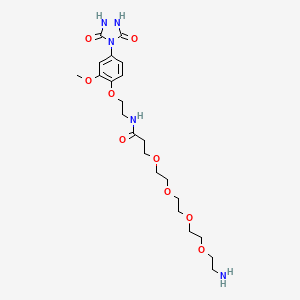
Telaprevir-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telaprevir-d4 is a deuterium-labeled version of Telaprevir, a direct-acting antiviral medication used in combination with other antivirals for the treatment of chronic Hepatitis C Virus (HCV) infections . Telaprevir is an inhibitor of the NS3/4A protease, an enzyme essential for viral replication . The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Telaprevir involves a series of complex chemical reactions, including biocatalytic desymmetrization and multicomponent reactions . The strategic use of these reactions allows for a highly efficient synthesis with minimal use of protective groups . The exact synthetic route for Telaprevir-d4, however, involves the incorporation of deuterium, which is a stable isotope of hydrogen, into the Telaprevir molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as Telaprevir but includes additional steps for deuterium incorporation. This process ensures that the deuterium-labeled compound retains the same pharmacological properties as the non-labeled version.
Análisis De Reacciones Químicas
Types of Reactions
Telaprevir-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products .
Aplicaciones Científicas De Investigación
Telaprevir-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the compound’s behavior in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of the drug.
Industry: Applied in the development of new antiviral therapies and drug formulations.
Mecanismo De Acción
Telaprevir-d4 exerts its effects by inhibiting the NS3/4A protease, an enzyme crucial for the replication of the Hepatitis C Virus . By binding to the active site of the protease, this compound prevents the cleavage of the viral polyprotein into mature proteins, thereby inhibiting viral replication . This mechanism is similar to that of Telaprevir, ensuring that the deuterium-labeled version retains its antiviral properties .
Comparación Con Compuestos Similares
Similar Compounds
Boceprevir: Another NS3/4A protease inhibitor used for the treatment of HCV.
Simeprevir: A similar protease inhibitor with a different chemical structure.
Grazoprevir: Another protease inhibitor used in combination with other antivirals for HCV treatment.
Uniqueness
Telaprevir-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, resulting in a compound with similar pharmacological properties but different metabolic stability. This makes this compound a valuable tool in drug development and research.
Propiedades
Fórmula molecular |
C36H53N7O6 |
|---|---|
Peso molecular |
683.9 g/mol |
Nombre IUPAC |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1,2-dioxo-1-[(2,2,3,3-tetradeuteriocyclopropyl)amino]hexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1/i15D2,16D2 |
Clave InChI |
BBAWEDCPNXPBQM-WSZQYWDLSA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])[2H])NC(=O)C(=O)[C@H](CCC)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5)[2H] |
SMILES canónico |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















